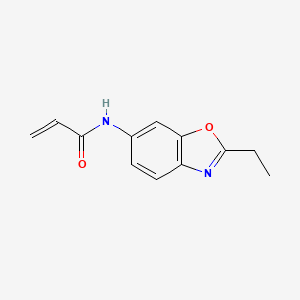
N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide” is a compound that belongs to the class of organic compounds known as benzoxazole derivatives . It has a molecular formula of C12H12N2O2 . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials .
Synthesis Analysis
Benzoxazole derivatives are synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds are confirmed by IR, 1H/13C-NMR, mass, and screened for their in vitro antimicrobial activity .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C12H12N2O2 . Further details about its structure can be determined through techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Scientific Research Applications
Antimicrobial Activity
Benzoxazole derivatives, including “N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide”, have been found to exhibit significant antimicrobial activity . They have been tested against various bacterial and fungal strains, including Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Anticancer Activity
These compounds have also shown promising results in the field of cancer research. They have been tested against the human colorectal carcinoma (HCT116) cancer cell line and have shown significant anticancer activity .
Anti-inflammatory Effects
Benzoxazole derivatives are known to exhibit anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antifungal Activity
In addition to their antibacterial properties, benzoxazole derivatives have also demonstrated antifungal activity . For instance, compound 19 was found to be most potent against A. niger and compound 1 was most effective against C. albicans .
Antioxidant Activity
Benzoxazole derivatives are also known for their antioxidant activity . This property can be useful in the development of drugs for diseases caused by oxidative stress.
Pharmaceutical Applications
Due to their wide range of biological activities, benzoxazole derivatives are of great importance in the pharmaceutical field . They have been used as starting materials for different mechanistic approaches in drug discovery .
Industrial Applications
Benzoxazole derivatives connect synthetic organic chemistry to industrial areas . They are used as intermediates for the preparation of new biological materials .
Medicinal Chemistry
Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively used in the synthesis of various drugs and therapeutic agents .
Future Directions
Benzoxazole derivatives have shown a wide range of pharmacological activities, indicating their potential for the development of new drugs . Future research could focus on exploring the therapeutic potential of “N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide” and other benzoxazole derivatives. Further studies are also needed to understand their mechanisms of action and to optimize their synthesis processes.
properties
IUPAC Name |
N-(2-ethyl-1,3-benzoxazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-11(15)13-8-5-6-9-10(7-8)16-12(4-2)14-9/h3,5-7H,1,4H2,2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFFTGDNQMWXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=C(C=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

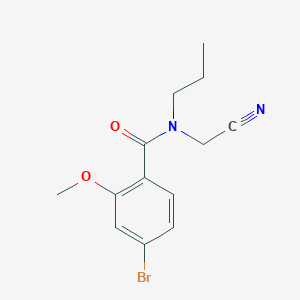

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)
![1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2405088.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)

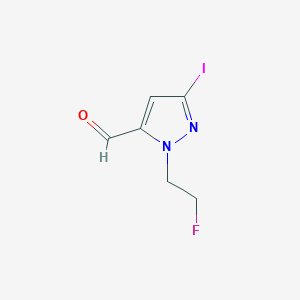
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2405093.png)
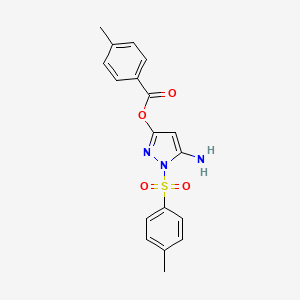
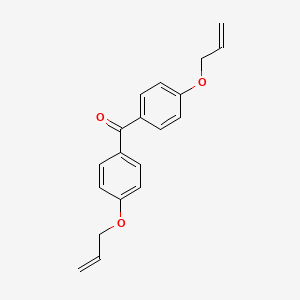

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2405101.png)
![Methyl 2-({5-methoxy-2-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2405103.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)